

synthesis of (-)-Dipivaloyl-L-tartaric Acid from L-tartaric acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

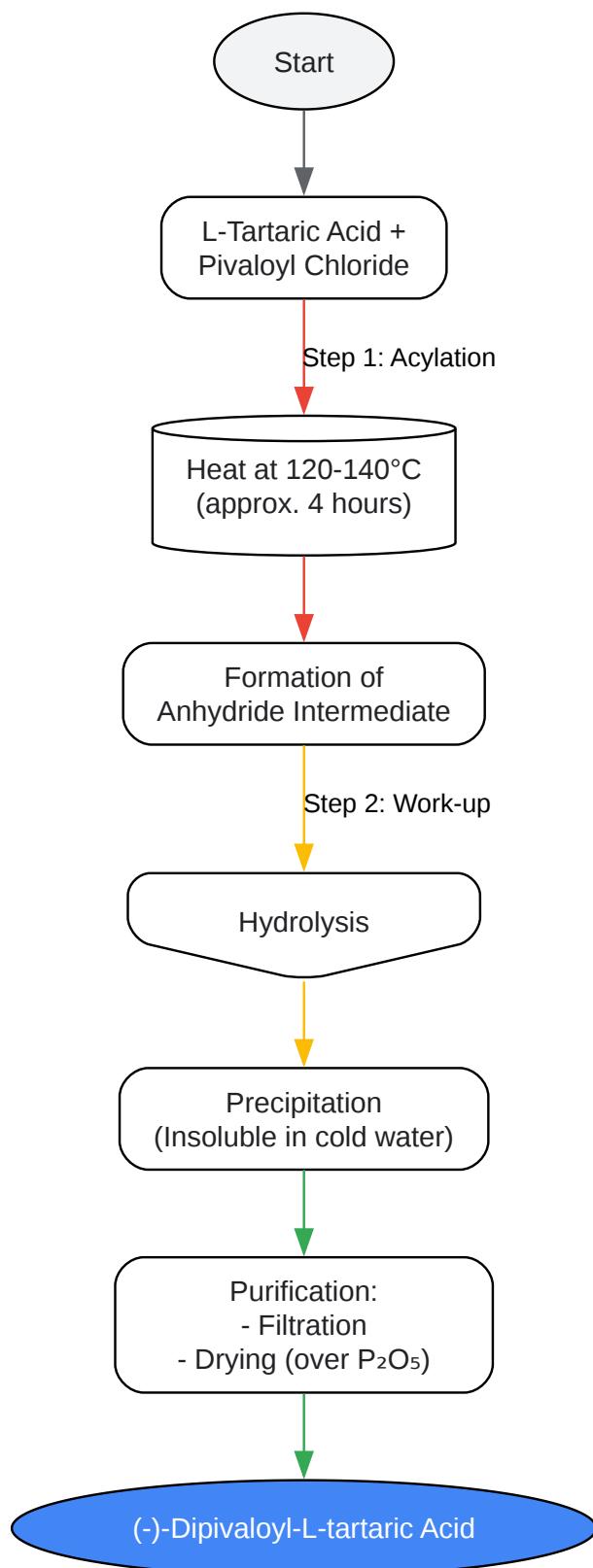
Cat. No.: B151239

[Get Quote](#)

Synthesis of (-)-Dipivaloyl-L-tartaric Acid: A Technical Guide

Introduction

(-)-O,O'-Dipivaloyl-L-tartaric acid (DPTA), a derivative of the naturally occurring L-tartaric acid, is a highly valuable chiral auxiliary in modern organic synthesis.^[1] Its rigid structure and chiral environment make it an effective tool for controlling stereochemistry in a variety of chemical transformations, including asymmetric protonation, C-H amidation reactions, and the synthesis of complex chiral molecules.^[2] This technical guide provides an in-depth overview of the synthesis of **(-)-Dipivaloyl-L-tartaric Acid** from L-tartaric acid, detailing the experimental protocol, reaction parameters, and key characterization data for researchers, scientists, and professionals in drug development.


Reaction Scheme

The synthesis is a two-step process involving the acylation of L-tartaric acid with pivaloyl chloride. The reaction proceeds through a cyclic anhydride intermediate, which is subsequently hydrolyzed to yield the final di-acylated product.^{[3][4][5]}

Synthesis Workflow Diagram

The overall workflow for the synthesis of **(-)-Dipivaloyl-L-tartaric Acid** is depicted below. The process begins with the reaction of L-tartaric acid and pivaloyl chloride to form an anhydride,

followed by hydrolysis and purification steps to isolate the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(-)-Dipivaloyl-L-tartaric Acid**.

Experimental Protocols

The primary method for synthesizing **(-)-Dipivaloyl-L-tartaric Acid** involves the direct acylation of L-tartaric acid.[\[4\]](#)

Detailed Methodology: Anhydride Formation and Hydrolysis

- Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, L(+) -Tartaric acid is mixed with an excess of pivaloyl chloride (typically 3 equivalents).[\[4\]](#)
- Acylation: The reaction mixture is heated to a temperature between 120-140 °C and maintained for approximately 4 hours.[\[3\]](#)[\[4\]](#) This step facilitates the formation of the O,O'- dipivaloyl-L-tartaric anhydride.
- Intermediate Purification (Optional): After cooling, the unreacted pivaloyl chloride can be removed. This is often achieved by extraction with an aromatic solvent like toluene, where the anhydride is less soluble than the impurities.[\[4\]](#)
- Hydrolysis: The crude anhydride is then carefully hydrolyzed to yield **(-)-Dipivaloyl-L-tartaric Acid**.[\[2\]](#)[\[3\]](#)
- Product Isolation: The final product is insoluble in cold water, allowing it to be precipitated and collected by filtration.[\[4\]](#)
- Drying: The collected solid is dried in a vacuum desiccator over a potent drying agent such as phosphorus pentoxide (P₂O₅) to obtain the anhydrous product.[\[3\]](#)[\[4\]](#)
- Purity Verification: The purity of the final compound is confirmed using techniques such as ¹H NMR spectroscopy and by measuring its specific optical rotation.[\[3\]](#)[\[4\]](#)

Data Presentation

Table 1: Properties of Key Reagents

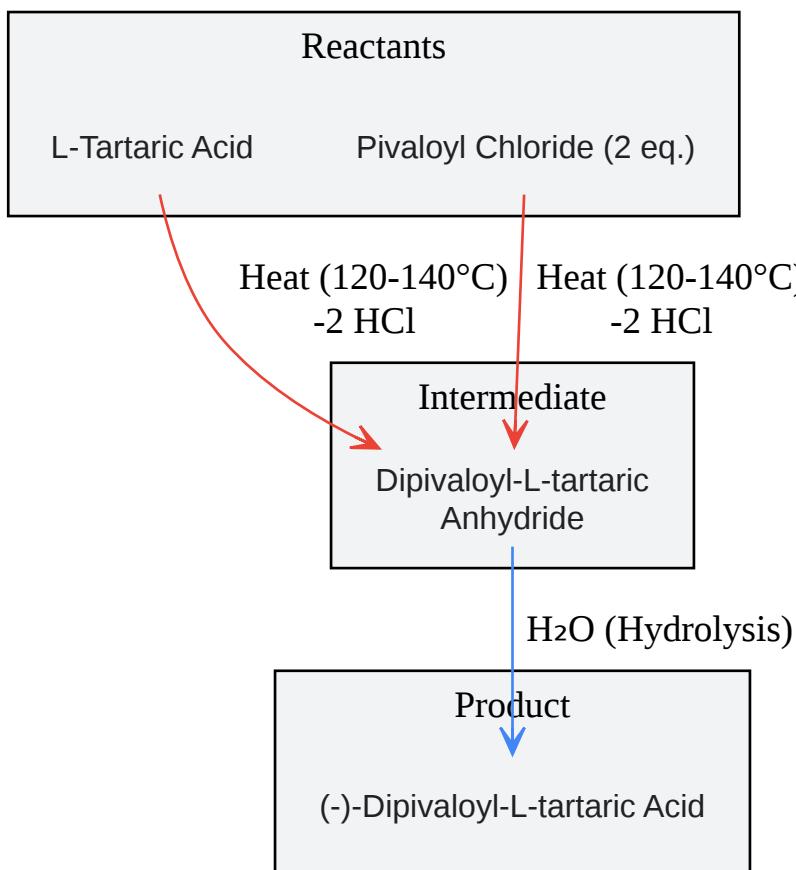

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
L-(+)-Tartaric Acid	87-69-4	C ₄ H ₆ O ₆	150.09
Pivaloyl Chloride	3282-30-2	C ₅ H ₉ ClO	120.58

Table 2: Physicochemical Properties of **(-)-Dipivaloyl-L-tartaric Acid**

Property	Value	Reference
CAS Number	65259-81-6	[2][3]
Molecular Formula	C ₁₄ H ₂₂ O ₈	[3]
Molecular Weight	318.32 g/mol	[3]
Appearance	White to light yellow crystal powder	[2][6]
Melting Point	127-132 °C	[6]
Optical Rotation [α]20/D	-23.5±1° (c = 1.7% in dioxane)	[6]
Solubility	Soluble in diethyl ether, THF, and aqueous NaHCO ₃ solution; Insoluble in cold water.	[2]

Reaction Mechanism Visualization

The following diagram illustrates the chemical transformation from L-tartaric acid to **(-)-Dipivaloyl-L-tartaric acid** via the anhydride intermediate.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the synthesis of DPTA.

Conclusion

The synthesis of **(-)-Dipivaloyl-L-tartaric Acid** from L-tartaric acid is a robust and well-established procedure. By carefully controlling reaction conditions, particularly temperature and reaction time, high yields of the desired product can be achieved. Its utility as a chiral auxiliary in asymmetric synthesis underscores the importance of this preparative method for academic research and industrial applications in the pharmaceutical and chemical sectors.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]
- 3. (-)-DIPIVALOYL-L-TARTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. (-)-Dipivaloyl-L-tartaric Acid | 65259-81-6 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (-)-DIPIVALOYL-L-TARTARIC ACID Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [synthesis of (-)-Dipivaloyl-L-tartaric Acid from L-tartaric acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151239#synthesis-of-dipivaloyl-l-tartaric-acid-from-l-tartaric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com